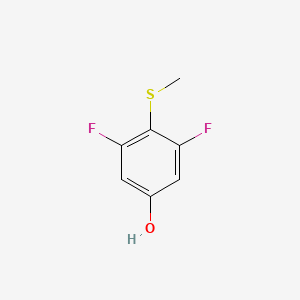

3,5-Difluoro-4-(methythio)phenol

Description

The exact mass of the compound 3,5-Difluoro-4-(methythio)phenol is 176.01074231 g/mol and the complexity rating of the compound is 122. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Difluoro-4-(methythio)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-4-(methythio)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-methylsulfanylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2OS/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXZYGDCEFCNIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The pKa of Polyfluorinated Thiophenols: Mechanistic Insights and Experimental Workflows

Executive Summary

Polyfluorinated thiophenols represent a highly specialized class of organosulfur compounds whose physicochemical properties are dictated by the intense electron-withdrawing nature of their fluorinated aromatic rings. For researchers and drug development professionals, the acid dissociation constant (pKa) of these compounds is a critical parameter. It governs their nucleophilicity, their behavior in physiological environments, and their utility as hydrogen-atom transfer (HAT) catalysts.

This technical guide explores the mechanistic causality behind the extreme acidity of polyfluorinated thiophenols, provides a structured quantitative profile of their pKa values, and outlines a self-validating experimental protocol for accurate pKa determination.

Mechanistic Causality: The Electronic Drivers of Acidity

To understand why polyfluorinated thiophenols behave differently than their non-fluorinated counterparts, one must examine the thermodynamic stability of the conjugate base (the thiolate anion).

The pKa of unsubstituted thiophenol is approximately 6.62. However, the introduction of fluorine atoms onto the aromatic ring drastically alters this equilibrium. Fluorine is the most electronegative element, and while it can donate electron density through resonance (+R effect), its powerful inductive electron-withdrawing effect (-I effect) overwhelmingly dominates in the meta and ortho positions.

When the ring is fully fluorinated, as in pentafluorothiophenol (PFTP), the cumulative inductive pull of five fluorine atoms aggressively strips electron density away from the sulfur atom. Upon deprotonation, the resulting pentafluorothiophenolate anion is profoundly stabilized by this electron-deficient ring. This thermodynamic stabilization shifts the dissociation equilibrium heavily toward the deprotonated state, plunging the pKa to an exceptionally acidic 2.68 (). Consequently, PFTP exists almost entirely as a thiolate anion even under highly acidic physiological conditions (e.g., in the gastric lumen).

Quantitative pKa Profiling

The stepwise addition of fluorine atoms to the thiophenol core demonstrates a clear structure-activity relationship (SAR). The table below synthesizes the pKa values of key fluorinated thiophenols, illustrating the impact of substitution patterns.

| Compound Name | CAS Number | Substitution Pattern | pKa Value | Physical State at 25°C |

| Thiophenol | 108-98-5 | Unsubstituted | 6.62 | Liquid |

| 4-Fluorothiophenol | 371-42-6 | Para-substituted | 6.40 | Liquid |

| 2-Fluorothiophenol | 2557-78-0 | Ortho-substituted | 6.00 | Liquid |

| 3-Fluorothiophenol | 2557-77-9 | Meta-substituted | 5.83 | Liquid |

| Pentafluorothiophenol | 771-62-0 | Perfluorinated | 2.68 | Solid / Liquid |

Data aggregated from and physicochemical databases.

Experimental Protocol: Self-Validating UV-Vis Spectrophotometric pKa Determination

Determining the pKa of polyfluorinated thiophenols via standard potentiometric titration is frequently compromised by their low aqueous solubility and high propensity for oxidative dimerization into disulfides. Therefore, UV-Vis spectrophotometry in a mixed-solvent system is the gold standard.

The following protocol is designed as a self-validating system : the presence of a sharp isosbestic point acts as an internal quality control, proving that only two species (thiol and thiolate) are present and that no oxidative degradation has occurred.

Step-by-Step Methodology

-

Anaerobic Solvent Preparation: Boil ultra-pure water and methanol, then vigorously purge with Argon gas for 30 minutes. Causality: Polyfluorinated thiolates are highly susceptible to oxidation by dissolved oxygen. Removing O₂ prevents the formation of UV-active disulfides that would skew the absorbance data.

-

Stock Solution Formulation: Prepare a 10 mM stock of the polyfluorinated thiophenol in anhydrous, degassed methanol.

-

Buffer Series Generation: Prepare a series of aqueous buffers (pH 1.0 to 8.0 for PFTP; pH 4.0 to 9.0 for mono-fluorinated variants) using a constant ionic strength background (e.g., 0.1 M KCl).

-

Sample Equilibration: In a quartz cuvette sealed with a septum, inject 10 µL of the thiol stock into 3 mL of the degassed buffer. Invert gently to mix. The final co-solvent ratio (0.33% MeOH) is low enough to prevent significant deviation from true aqueous pKa values.

-

Spectral Acquisition: Scan the absorbance from 200 nm to 400 nm at 25.0 ± 0.1 °C.

-

Data Validation (The Isosbestic Point): Overlay the spectra. You must observe a clean isosbestic point (a specific wavelength where total absorbance remains constant across all pH values). Causality: If the isosbestic point blurs or drifts, the two-state equilibrium has been violated by side reactions. The data must be discarded.

-

Non-Linear Regression: Plot the absorbance at the thiolate's

against pH. Fit the curve to the Henderson-Hasselbalch equation to extract the pKa.

Workflow Visualization

Workflow for UV-Vis spectrophotometric determination of polyfluorinated thiophenol pKa.

Applications in Drug Development: Thiyl Radical Catalysis

The extreme acidity of pentafluorothiophenol (pKa 2.68) is not just a physicochemical curiosity; it is actively leveraged in modern synthetic chemistry and drug development.

Because the S-H bond in PFTP is highly polarized, it can be easily homolyzed to generate the pentafluorophenylthiyl radical. This radical is exceptionally electrophilic. In late-stage drug functionalization, researchers utilize this electrophilicity to perform highly chemoselective hydrogen-atom abstractions. For example, PFTP is used as a polarity-reversal catalyst for the aerobic debenzylation of amines and ethers (). The electron-poor thiyl radical selectively abstracts electron-rich benzylic hydrogen atoms, enabling protective group removal under mild, ambient conditions without degrading sensitive API scaffolds.

References

An In-depth Technical Guide to the Solubility of Fluorinated Phenol Thioethers in Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of candidate compounds in dimethyl sulfoxide (DMSO) is a critical, foundational parameter in modern drug discovery, influencing everything from high-throughput screening fidelity to compound storage and subsequent formulation development.[1][2] Fluorinated phenol thioethers represent a growing class of molecules in medicinal chemistry, where fluorine substitution is strategically employed to modulate physicochemical and pharmacokinetic properties such as metabolic stability, binding affinity, and lipophilicity.[3][4][5] This guide provides a comprehensive analysis of the principles governing the solubility of these specific scaffolds in DMSO. It delves into the key intermolecular interactions, the multifaceted effects of fluorination, and provides a robust experimental framework for accurate solubility determination.

Introduction: The Intersection of Fluorine Chemistry and Drug Discovery Logistics

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[6][7] Its unique properties, including high electronegativity and small van der Waals radius, allow for fine-tuning of a molecule's pKa, metabolic stability, and target binding interactions.[4][5] Phenol thioethers, in turn, are versatile scaffolds found in numerous biologically active compounds. The combination of these motifs results in molecules with significant therapeutic potential.

However, the journey from synthesis to biological evaluation is critically dependent on a compound's behavior in solution. DMSO is the near-universal solvent for primary compound storage and high-throughput screening (HTS) due to its exceptional ability to dissolve a wide array of both polar and nonpolar organic molecules.[8][9] A thorough understanding of how the structural features of fluorinated phenol thioethers dictate their solubility in DMSO is therefore not merely an academic exercise, but a practical necessity to ensure data integrity, avoid compound precipitation artifacts, and make informed decisions in the drug discovery pipeline.[1][2]

Physicochemical Principles Governing Solubility in DMSO

The solubility of a fluorinated phenol thioether in DMSO is the result of a complex interplay between solute-solute, solvent-solvent, and solute-solvent interactions. The overall Gibbs free energy of dissolution must be negative for the process to be favorable. This is governed by the ability of DMSO molecules to overcome the crystal lattice energy of the solid compound and form stable solvation shells around the individual solute molecules.

The Unique Nature of DMSO as a Solvent

Dimethyl sulfoxide is a highly polar (dielectric constant ≈ 47), aprotic solvent.[10][11] Its defining feature is the strong dipole of the sulfoxide (S=O) bond. The oxygen atom is a powerful hydrogen bond acceptor, while the sulfur atom and methyl groups contribute to its ability to engage in weaker van der Waals and dipole-dipole interactions.[12] Unlike protic solvents such as water, DMSO lacks a labile proton and cannot act as a hydrogen bond donor.[13] This characteristic is crucial, as it means DMSO primarily solvates solutes through hydrogen bond acceptance and dipole-dipole interactions.

The Solute: Deconstructing the Fluorinated Phenol Thioether

To understand solubility, the solute must be analyzed in terms of its functional components and their potential interactions with DMSO.

-

The Phenolic Hydroxyl Group (-OH): This is the primary hydrogen bond donor site on the molecule. The acidic proton of the phenol can form a strong hydrogen bond with the sulfoxide oxygen of DMSO. The strength of this interaction is a major driver of solubility.[14]

-

The Thioether Linkage (-S-): The sulfur atom in a thioether is less electronegative than oxygen and does not participate in hydrogen bonding.[15] However, it is polarizable and can engage in favorable dipole-dipole and van der Waals interactions with DMSO molecules.[16]

-

The Aromatic Rings: The phenyl rings contribute to solubility through quadrupole and van der Waals interactions. They also form the backbone onto which the key functional groups are attached.

-

The Impact of Fluorination: The introduction of fluorine has profound and often complex effects on solubility.[3][4]

-

Electronic Effects: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect.[4][6] When substituted on the phenolic ring, it increases the acidity (lowers the pKa) of the hydroxyl group.[17][18] A more acidic phenol forms a stronger, more favorable hydrogen bond with the DMSO oxygen, generally enhancing solubility.

-

Lipophilicity: Fluorination typically increases a molecule's lipophilicity.[6][7] While this can sometimes decrease solubility in polar solvents, the versatile nature of DMSO, which can dissolve both polar and non-polar compounds, often mitigates this effect.[8]

-

Intramolecular Hydrogen Bonding: In ortho-fluorophenol derivatives, there is a potential for an intramolecular hydrogen bond to form between the phenolic -OH and the adjacent fluorine atom. This internal interaction can "mask" the hydrogen bond donor capability of the phenol, preventing it from interacting with DMSO.[19][20][21] This shielding effect can significantly decrease solubility compared to its meta or para isomers.[20]

-

The key intermolecular forces at play are visualized in the diagram below.

Caption: Key intermolecular interactions governing the solubility of fluorinated phenol thioethers in DMSO.

Key Factors Influencing Measured Solubility

Several structural and environmental factors can significantly alter the measured solubility of a given compound.

| Factor | Influence on Solubility in DMSO | Rationale |

| Position of Fluorination | ortho vs. meta/para | Ortho-fluorination can lead to intramolecular hydrogen bonding, which may decrease solubility by masking the key H-bond donor group.[20][22] Meta and para substitutions primarily exert electronic effects, increasing phenol acidity and thus solubility. |

| Degree of Fluorination | Generally Increases | Increasing the number of fluorine substituents on the phenol ring further enhances its acidity (e.g., pentafluorophenol has a pKa of 5.5), strengthening the H-bond with DMSO.[17] |

| Crystal Form (Polymorphism) | Variable | Different crystalline forms (polymorphs) or an amorphous state will have different crystal lattice energies. Amorphous solids or less stable polymorphs generally exhibit higher apparent solubility.[23] |

| Temperature | Generally Increases | For most solids, dissolution is an endothermic process, meaning solubility increases with temperature.[24] |

| Presence of Water | Decreases | DMSO is hygroscopic. Absorbed water can significantly lower the solubility of hydrophobic compounds in DMSO stock solutions, promoting precipitation.[25] |

Experimental Workflow: Determining Thermodynamic Solubility

While high-throughput kinetic solubility assays are common in early discovery, determining the thermodynamic solubility provides the most accurate and reliable measurement for lead optimization and beyond.[26][27][28] The "shake-flask" method is the gold standard for this purpose.[29][30]

Step-by-Step Shake-Flask Protocol

-

Preparation: Add an excess amount of the solid fluorinated phenol thioether compound to a known volume of high-purity DMSO in a sealed, inert vial. "Excess" means enough solid is visibly present after equilibration.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure the system reaches equilibrium.[28][31]

-

Phase Separation: Cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is best achieved by centrifugation followed by careful removal of the supernatant, or by passing the solution through a low-binding filter (e.g., PTFE).[29]

-

Quantification: Accurately dilute a known volume of the saturated supernatant with an appropriate solvent. Analyze the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared with the same compound.[26][31]

-

Calculation: The measured concentration of the saturated supernatant is the thermodynamic solubility of the compound in DMSO at the specified temperature.

Caption: Experimental workflow for determining thermodynamic solubility via the shake-flask method.

Self-Validating System and Best Practices

-

Visual Confirmation: Always ensure undissolved solid remains at the end of the equilibration period. The absence of excess solid indicates that the true solubility is higher than the concentration measured.

-

Time to Equilibrium: For some compounds, 48 hours may be insufficient. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[29]

-

Purity Analysis: The purity of the solid compound should be >95% to ensure the measurement is not confounded by soluble impurities.

-

Dry DMSO: Use anhydrous DMSO and minimize exposure to atmospheric moisture to prevent water uptake, which can artificially lower the measured solubility of many organic compounds.[25]

Conclusion and Field-Proven Insights

The solubility of fluorinated phenol thioethers in DMSO is a multifactorial property governed by a delicate balance of intermolecular forces. While the strong hydrogen bond between the phenolic hydroxyl group and DMSO's sulfoxide oxygen is the primary driver for solubility, this interaction is significantly modulated by the position and degree of fluorination. Researchers should be particularly wary of ortho-fluorophenol motifs, where intramolecular hydrogen bonding can drastically reduce solubility compared to isomers where this is not possible.

For drug development professionals, establishing an accurate thermodynamic solubility value early in the optimization process is paramount. It provides a definitive ceiling for concentrations in stock solutions and informs the design of robust biological assays, thereby preventing costly artifacts arising from compound precipitation. The shake-flask method, though more time-consuming than kinetic alternatives, remains the unequivocal standard for generating the high-quality, reliable data needed for critical project decisions.

References

-

Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Gaylord Chemical Company, LLC. DMSO Physical Properties. gChem. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

-

Sohm, C., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

-

Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery. [Link]

-

Chemistry Stack Exchange. (2018, July 10). Explain the effect of intramolecular hydrogen bonding on solubilities in cold and hot water?[Link]

-

Duvall, J. R., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. [Link]

-

Baros. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection. [Link]

-

Ali, A. O., et al. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. [Link]

-

Bienta. Shake-Flask Solubility Assay. [Link]

-

Duvall, J. R., et al. (2014, February 13). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. Pentafluorophenol. [Link]

-

Singh, T., et al. (2018). Intermolecular interactions and solvation effects of dimethylsulfoxide on type III deep eutectic solvents. Physical Chemistry Chemical Physics. [Link]

-

Afzal, M., & Fatima, B. (1970). SOLVENT-SOLUTE INTERACTIONS IN DIMETHYL SULFOXIDE REVEALED BY VAN'T HOFF FACTOR. Pakistan Journal of Scientific and Industrial Research. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

Abraham, M. H., et al. (2024, September 16). Effect of Intramolecular Hydrogen Bond Formation on the Abraham Model Solute Descriptors for Oxybenzone. Molbank. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

PCBIS. Thermodynamic solubility. [Link]

-

Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. [Link]

-

Scribd. DMSO Solvent Properties Overview. [Link]

-

Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Drug Discovery Technologies. [Link]

-

Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. [Link]

-

Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility Of Drugs. [Link]

-

Gonzalez, M. A., et al. (2023, February 8). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B. [Link]

-

Mohammadian, E., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

SlidePlayer. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

-

Meyer, E. F., & Stjernberg, S. (1975, November 15). Bonded and nonbonded interactions in saturated alcohols, ethers, thiols, thioethers, and amines. The Journal of Chemical Physics. [Link]

-

Liptak, M. D., et al. (2002, May 8). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. [Link]

-

Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]

-

Ziath. Samples in DMSO: What an end user needs to know. [Link]

Sources

- 1. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.smolecule.com [pdf.smolecule.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. gchemglobal.com [gchemglobal.com]

- 11. Dimethyl sulfoxide, properties, uses and safety protection - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pjsir.org [pjsir.org]

- 14. al-kindipublisher.com [al-kindipublisher.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Pentafluorophenol - Wikipedia [en.wikipedia.org]

- 18. afit.edu [afit.edu]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 24. ascendiacdmo.com [ascendiacdmo.com]

- 25. ziath.com [ziath.com]

- 26. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 28. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 29. raytor.com [raytor.com]

- 30. researchgate.net [researchgate.net]

- 31. enamine.net [enamine.net]

An In-depth Technical Guide to 3,5-difluoro-4-(methylthio)phenol: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-difluoro-4-(methylthio)phenol, a fluorinated aromatic organic compound with potential applications in medicinal chemistry and materials science. This document details its chemical identity, including its molecular formula and weight, and explores its physicochemical properties. Furthermore, this guide will delve into synthetic strategies for this and structurally related compounds, and discuss potential applications, drawing parallels from analogous structures. A detailed experimental protocol for a representative synthetic procedure is also provided, alongside a discussion of the underlying chemical principles.

Chemical Identity and Physicochemical Properties

1.1. Molecular Formula and Molecular Weight

3,5-difluoro-4-(methylthio)phenol is a substituted phenol containing two fluorine atoms and a methylthio group. Based on its structure, the molecular formula is determined to be C₇H₆F₂OS .

The molecular weight is calculated from the atomic weights of its constituent elements:

-

Carbon (C): 7 x 12.011 amu = 84.077 amu

-

Hydrogen (H): 6 x 1.008 amu = 6.048 amu

-

Fluorine (F): 2 x 18.998 amu = 37.996 amu

-

Oxygen (O): 1 x 15.999 amu = 15.999 amu

-

Sulfur (S): 1 x 32.06 amu = 32.06 amu

The sum of these atomic weights gives a molecular weight of 176.18 g/mol .

Table 1: Core Chemical Identifiers for 3,5-difluoro-4-(methylthio)phenol

| Identifier | Value | Source |

| IUPAC Name | 3,5-difluoro-4-(methylthio)phenol | - |

| CAS Number | 1447123-13-8 | [1] |

| Molecular Formula | C₇H₆F₂OS | Calculated |

| Molecular Weight | 176.18 g/mol | Calculated |

1.2. Structural Analogs and Their Properties

Due to the limited availability of specific experimental data for 3,5-difluoro-4-(methylthio)phenol, examining the properties of its structural analogs can provide valuable insights.

Table 2: Physicochemical Properties of Structural Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3,5-Difluorophenol | C₆H₄F₂O | 130.09 | 54-57 |

| 4-(Methylthio)phenol | C₇H₈OS | 140.20 | 84-86 |

| 3-Fluoro-4-(methylthio)phenol | C₇H₇FOS | 158.19 | Not available |

The introduction of fluorine atoms, as seen in 3,5-difluorophenol, can significantly influence a molecule's acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design. The methylthio group, present in 4-(methylthio)phenol, can participate in various chemical transformations and may impact biological activity. The combination of these functional groups in 3,5-difluoro-4-(methylthio)phenol suggests a unique property profile worthy of investigation.

Synthesis and Methodologies

The synthesis of 3,5-difluoro-4-(methylthio)phenol is not widely reported in the scientific literature. However, a plausible synthetic route can be devised based on established organic chemistry principles. A potential strategy involves the electrophilic substitution of a suitably activated 3,5-difluorophenol derivative.

2.1. Retrosynthetic Analysis

A logical retrosynthetic approach would involve the installation of the methylthio group onto the 3,5-difluorophenol core. This could be achieved through a sulfenylation reaction.

Caption: Retrosynthetic analysis for 3,5-difluoro-4-(methylthio)phenol.

2.2. Proposed Experimental Protocol: Synthesis of 3,5-difluoro-4-(methylthio)phenol

This protocol is a proposed method and should be adapted and optimized by qualified researchers. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

3,5-Difluorophenol

-

N-(Methylthio)phthalimide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluorophenol (1.0 eq) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add N-(methylthio)phthalimide (1.1 eq).

-

Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (2.0 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3,5-difluoro-4-(methylthio)phenol.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram of Synthetic Workflow:

Caption: Proposed workflow for the synthesis of 3,5-difluoro-4-(methylthio)phenol.

Potential Applications in Research and Development

While specific applications for 3,5-difluoro-4-(methylthio)phenol are not yet established, its structural features suggest several areas of potential interest for researchers.

-

Medicinal Chemistry: The presence of fluorine atoms can enhance metabolic stability and binding affinity of drug candidates. The phenol and methylthio groups offer sites for further chemical modification, making it a potentially valuable scaffold for the synthesis of novel bioactive molecules.

-

Materials Science: Fluorinated phenols are used in the synthesis of polymers and liquid crystals. The unique electronic properties conferred by the fluorine and methylthio substituents could be exploited in the development of new materials with tailored optical or electronic properties.

-

Agrochemicals: Many successful herbicides and fungicides contain fluorinated aromatic rings. This compound could serve as a starting material for the synthesis of new agrochemicals.

Conclusion

3,5-difluoro-4-(methylthio)phenol is a chemical entity with intriguing potential. This guide has provided the foundational knowledge of its molecular formula and weight, and proposed a viable synthetic route. The exploration of its properties and applications is an open area for research, with promising implications for drug discovery and materials science. The provided experimental protocol serves as a starting point for researchers to synthesize and investigate this and related compounds, paving the way for future discoveries.

References

-

Boroncore. 3,5-Difluoro-4-(methythio)phenol. [Link]

Sources

Comparative Analysis: 3,5-Difluoro-4-methylthiophenol vs. 3-Fluoro-4-methylthiophenol

Executive Summary

This guide provides a technical comparison between 3,5-difluoro-4-methylthiophenol (DFMT) and 3-fluoro-4-methylthiophenol (FMT) . These compounds serve as critical bioisosteres in drug development, particularly for modulating lipophilicity, metabolic stability, and the electronic environment of the thiol (-SH) group.

While structurally similar, the addition of the second fluorine atom in DFMT introduces a symmetry-driven electronic withdrawal that significantly alters the pKa of the thiol and blocks metabolic "soft spots" on the aromatic ring. This guide details their physicochemical divergence, synthetic pathways, and handling protocols.

Structural & Electronic Analysis

The core difference lies in the fluorine scan effect . In medicinal chemistry, the strategic placement of fluorine atoms is used to block metabolic oxidation (Cytochrome P450) and modulate the acidity of functional groups.

Electronic Topography

-

3-Fluoro-4-methylthiophenol (FMT):

-

Symmetry: Asymmetric (

point group). -

Electronic Effect: The single fluorine at the meta position exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the thiol proton compared to 4-methylthiophenol.

-

Metabolic Liability: The unsubstituted C5 position remains vulnerable to oxidative metabolism (ring hydroxylation).

-

-

3,5-Difluoro-4-methylthiophenol (DFMT):

-

Symmetry: Symmetric (

point group). -

Electronic Effect: Dual fluorine atoms at both meta positions create a synergistic -I effect. This significantly pulls electron density away from the sulfur atom, making the thiol proton more acidic (lower pKa) and the sulfur nucleophile "harder" (in HSAB terms).

-

Metabolic Liability: Both meta positions are blocked by C-F bonds (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H), forcing metabolism to occur primarily at the benzylic methyl group.

-

Visualization of Electronic Effects

The following diagram illustrates the electronic vectors and metabolic blocking effects.

Figure 1: Comparative analysis of metabolic liabilities and acidity shifts driven by fluorination patterns.

Physicochemical Properties Comparison

The following data summarizes the estimated properties derived from Hammett constants and standard organofluorine trends.

| Property | 3-Fluoro-4-methylthiophenol (FMT) | 3,5-Difluoro-4-methylthiophenol (DFMT) | Mechanism of Difference |

| Molecular Weight | 142.19 g/mol | 160.18 g/mol | Addition of F (19 Da) vs H (1 Da). |

| Predicted pKa (-SH) | ~6.3 | ~5.8 | Dual -I effect of F stabilizes the thiolate anion more effectively in DFMT. |

| Lipophilicity (LogP) | ~2.9 | ~3.2 | C-F bonds are more lipophilic than C-H bonds; symmetry also aids packing. |

| Nucleophilicity | Moderate | Lower | The thiolate of DFMT is more stable, thus slightly less reactive in |

| Metabolic Stability | Moderate | High | DFMT blocks ring hydroxylation; metabolism shifts to benzylic oxidation. |

Synthetic Pathways[2][3][4]

The most robust synthesis for these intermediates avoids direct electrophilic fluorination (which is non-selective). Instead, the Reduction of Sulfonyl Chlorides is the industry standard for high purity.

Synthesis Workflow (Graphviz)

Figure 2: Standard synthetic route via chlorosulfonation and zinc reduction.

Detailed Experimental Protocol

Note: This protocol applies to both variants, adjusting the starting material accordingly.

Precursors:

-

For FMT: 3-Fluoro-4-methylbenzene (3-Fluorotoluene derivative)

-

For DFMT: 3,5-Difluoro-4-methylbenzene

Step 1: Chlorosulfonation

-

Charge a 3-neck flask with Chlorosulfonic acid (5.0 equiv) . Cool to 0°C under

. -

Dropwise add the Fluorotoluene precursor (1.0 equiv) over 1 hour. Caution: Exothermic.

-

Allow to warm to room temperature (RT) and stir for 4 hours.

-

Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate as a solid or oil.

-

Extract with Dichloromethane (DCM), wash with brine, dry over

, and concentrate.

Step 2: Reduction to Thiophenol

-

Dissolve the sulfonyl chloride intermediate in Glacial Acetic Acid .

-

Add Zinc dust (4.0 equiv) in small portions to maintain a gentle reflux. Caution:

gas evolution. -

Add Conc. HCl (catalytic amount) to activate the Zinc.

-

Reflux for 3–5 hours.

-

Workup: Cool, filter off Zinc residues. Dilute filtrate with water and extract with Toluene.

-

Purification: Vacuum distillation is required to obtain the pure thiophenol.

Safety & Handling (Critical)

Thiophenols are notorious for their stench and toxicity. Strict adherence to the following safety protocol is mandatory.

The "Bleach Protocol" (Odor Control)

Never wash thiophenol glassware directly in the sink.

-

Quenching Bath: Prepare a bath of 10% Sodium Hypochlorite (Bleach) or dilute

with NaOH. -

Oxidation: Soak all glassware, septa, and syringes in the bath for 24 hours. This oxidizes the thiol (stench) to the sulfonic acid (odorless).

-

Disposal: Adjust pH to neutral before disposal.

Toxicity

-

Route: Inhalation and skin absorption.[1]

-

Symptoms: Headache, nausea, respiratory distress.

-

PPE: Double nitrile gloves, face shield, and work exclusively in a fume hood.

Applications in Drug Discovery[2][6][7][8][9]

Fragment-Based Drug Discovery (FBDD)

DFMT is a "privileged fragment" in FBDD. The 3,5-difluoro motif is often used to:

-

Fill Hydrophobic Pockets: The fluorine atoms can engage in orthogonal multipolar interactions with protein backbone carbonyls.

-

Bioisosterism: Replacing a standard phenol or thiophenol with DFMT often increases potency while reducing metabolic clearance (lower

).

Nucleophilic Aromatic Substitution ( )

While the methyl group is electron-donating, the fluorine atoms in DFMT activate the ring for

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Organic Syntheses. (1921). Thiophenol Synthesis via Reduction of Sulfonyl Chlorides. Org. Synth. 1, 71. Link

-

Sigma-Aldrich. Safety Data Sheet: Thiophenol Derivatives. Link

Sources

Methodological & Application

Application Note: Synthesis and Optimization of 3,5-Difluoro-4-(methylthio)phenol

Mechanistic Rationale & Synthetic Strategy

The synthesis of 3,5-difluoro-4-(methylthio)phenol from 3,5-difluorophenol presents a unique regiochemical and electronic challenge. Fluorinated thioethers are highly valued in medicinal chemistry and materials science for their lipophilicity and metabolic stability. However, the starting material, 3,5-difluorophenol, contains two meta-directing, inductively electron-withdrawing fluorine atoms that severely deactivate the aromatic ring toward direct electrophilic sulfenylation.

To bypass this deactivation and prevent regiochemical scrambling, a highly controlled, two-step sequence is employed: Regioselective Halogenation followed by Directed Lithium-Halogen Exchange and Electrophilic Trapping [1].

Causality of Experimental Choices

-

Regioselective Bromination: The strongly activating phenolic hydroxyl (-OH) group directs electrophilic aromatic substitution to the ortho and para positions. The 4-position (para to the OH) is electronically favored and sterically accessible, situated symmetrically between the two fluorine atoms. Using N-Bromosuccinimide (NBS) in a moderately polar aprotic solvent like dichloromethane (DCM) ensures a mild, controlled release of electrophilic bromine, effectively preventing over-bromination (e.g., formation of 2,4-dibrominated species) [2].

-

Dilithiation and Sulfenylation: Direct nucleophilic aromatic substitution (SNAr) is not viable here. Instead, the intermediate 4-bromo-3,5-difluorophenol (CAS: 130191-91-2) [3] undergoes lithium-halogen exchange. Because the phenolic proton is highly acidic, >2.0 equivalents of an alkyllithium reagent must be used. The first equivalent irreversibly deprotonates the phenol to form a lithium phenoxide. The second equivalent executes a rapid lithium-halogen exchange at -78 °C to generate a highly nucleophilic, transient dilithiated intermediate. This species is immediately quenched with dimethyl disulfide (DMDS) to yield the target thioether [4].

Experimental Workflows

Protocol A: Synthesis of 4-Bromo-3,5-difluorophenol

Objective: Regioselective monobromination of the activated para-position.

-

Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

-

Dissolution: Dissolve 3,5-difluorophenol (10.0 g, 76.9 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 150 mL). Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (14.3 g, 80.7 mmol, 1.05 eq) in small portions over 30 minutes to manage the mild exotherm. Keep the reaction shielded from direct light to prevent radical side reactions.

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours.

-

Self-Validation Checkpoint (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (lower

) should disappear, replaced by a single, less polar spot (target intermediate). -

Workup: Quench the reaction with saturated aqueous sodium thiosulfate (

, 50 mL) to destroy residual electrophilic bromine. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous -

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 4-bromo-3,5-difluorophenol as a white solid.

Protocol B: Synthesis of 3,5-Difluoro-4-(methylthio)phenol

Objective: Lithium-halogen exchange and subsequent electrophilic trapping with DMDS.

Expert Insight: While n-butyllithium (n-BuLi) is standard, the byproduct 1-bromobutane can occasionally participate in unwanted Wurtz-Fittig-type alkylation with the aryllithium intermediate. For an absolute high-fidelity system, tert-butyllithium (t-BuLi, 3.2 eq) can be substituted to completely destroy the alkyl bromide byproduct. The protocol below utilizes the standard n-BuLi route.

-

Preparation: In a rigorously dried Schlenk flask under argon, dissolve 4-bromo-3,5-difluorophenol (10.0 g, 47.8 mmol, 1.0 eq) in anhydrous THF (120 mL).

-

Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

-

Metalation: Dropwise, add n-BuLi (2.5 M in hexanes, 42.1 mL, 105.2 mmol, 2.2 eq) via syringe pump over 45 minutes. The solution may turn pale yellow. Stir at -78 °C for 1 hour.

-

Self-Validation Checkpoint (IPC): Extract a 0.1 mL aliquot, quench into

, and analyze via GC-MS. The presence of >95% 4-deuterio-3,5-difluorophenol validates complete lithium-halogen exchange. -

Sulfenylation: Add Dimethyl disulfide (DMDS) (6.76 g, 71.7 mmol, 1.5 eq) neat, dropwise over 15 minutes.

-

Completion: Maintain at -78 °C for 30 minutes, then slowly remove the cooling bath, allowing the reaction to warm to 0 °C over 1.5 hours.

-

Workup: Carefully quench with saturated aqueous

(50 mL) at 0 °C. Adjust the pH to ~4 using 1M HCl to ensure the phenol is fully protonated. Extract with Ethyl Acetate (3 × 75 mL). Wash organics with brine, dry over -

Purification: Purify the crude oil via silica gel chromatography (Hexanes/EtOAc 9:1 to 4:1) to yield 3,5-difluoro-4-(methylthio)phenol.

Quantitative Data Summary

| Parameter | Step 1: Regioselective Bromination | Step 2: Lithiation & Sulfenylation |

| Starting Material | 3,5-Difluorophenol (1.0 eq) | 4-Bromo-3,5-difluorophenol (1.0 eq) |

| Primary Reagents | NBS (1.05 eq) | n-BuLi (2.2 eq), DMDS (1.5 eq) |

| Solvent System | Anhydrous Dichloromethane (DCM) | Anhydrous Tetrahydrofuran (THF) |

| Temperature Profile | 0 °C → 25 °C | -78 °C → 0 °C |

| Reaction Time | 4 - 6 hours | 1 hour (metalation) + 2 hours (quench) |

| In-Process Control (IPC) | TLC (Hexanes/EtOAc 4:1) | |

| Expected Yield | 85 - 95% | 70 - 80% |

Pathway Visualization

Workflow for the synthesis of 3,5-difluoro-4-(methylthio)phenol via bromination and sulfenylation.

References

- Google Patents (DE10227809A1).Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material (Details scale-up bromination of 3,5-difluorophenol).

-

LookChem. 4-Bromo-3,5-difluorophenol (CAS: 130191-91-2). Retrieved from: [Link]

- Google Patents (WO2013097601A1).Bromodomain inhibitors (Details the use of DMDS for methylthiolation at -78 °C).

Sources

- 1. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 2. 3-Bromo-5-fluoro-4-hydroxybenzonitrile | 1235841-38-9 | Benchchem [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. WO2013097601A1 - Bromodomain inhibitors - Google Patents [patents.google.com]

nucleophilic aromatic substitution of 3,4,5-trifluorophenol with sodium thiomethoxide

Application Note: Regioselective Nucleophilic Aromatic Substitution ( ) of 3,4,5-Trifluorophenol with Sodium Thiomethoxide

Executive Summary

The functionalization of polyfluorinated aromatics is a critical transformation in the development of advanced pharmaceuticals and agrochemicals, allowing for the precise tuning of lipophilicity, metabolic stability, and target binding affinity. This application note details the optimized protocol for the nucleophilic aromatic substitution (

Mechanistic Rationale & Regioselectivity

Performing an

-

In Situ Deprotonation: The first equivalent of

(a strong base, -

Nucleophilic Attack (

): A second equivalent of

The Causality of Regioselectivity:

In the phenoxide intermediate, the oxygen anion (

Figure 1: Electronic logic governing the regioselective

Experimental Design & Reaction Optimization

To establish a self-validating and high-yielding protocol, reaction parameters were systematically evaluated. The stoichiometry of

Table 1: Optimization of

| Entry | Equivalents of NaSMe | Solvent | Temperature (°C) | Time (h) | Conversion to Product (%)* |

| 1 | 1.0 | DMF | 90 | 12 | 0 (Only phenoxide formed) |

| 2 | 2.2 | THF | 65 (Reflux) | 24 | 15 (Poor transition state stabilization) |

| 3 | 2.2 | DMF | 25 | 24 | < 5 (Insufficient thermal activation) |

| 4 | 2.2 | DMF | 90 | 12 | > 95 (Optimal Conditions) |

| 5 | 3.5 | DMF | 120 | 12 | 60 (Formation of disubstituted byproducts) |

*Determined by LC-MS and

Step-by-Step Protocol

Materials Required

-

Substrate: 3,4,5-Trifluorophenol (1.48 g, 10.0 mmol)

-

Reagent: Sodium thiomethoxide (

, 95% purity) (1.62 g, 22.0 mmol) -

Solvent: Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

-

Quench: 1M Aqueous Hydrochloric Acid (

)

Workflow Diagram

Figure 2: Five-step experimental workflow for the synthesis of 4,5-difluoro-3-(methylthio)phenol.

Methodology

-

Preparation & Deprotonation:

-

Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 3,4,5-trifluorophenol (1.48 g, 10.0 mmol) and anhydrous DMF (20 mL) under an argon atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Portion-wise, add

(1.62 g, 22.0 mmol) over 10 minutes. Caution: This step is exothermic and releases toxic methanethiol gas (

-

-

Nucleophilic Substitution:

-

Remove the ice bath and allow the reaction to warm to room temperature over 30 minutes.

-

Attach a reflux condenser and heat the reaction mixture to 90 °C using an oil bath for 12 hours.

-

Monitor the reaction progression via TLC (Hexanes/EtOAc 8:2) or LC-MS until the starting material is fully consumed.

-

-

Acidic Quench (Critical Step):

-

Cool the reaction mixture to 0 °C.

-

Slowly quench the reaction by adding 1M

dropwise until the aqueous layer reaches pH -

Scientific Insight: Because the product is a phenol, it exists as a highly water-soluble phenoxide salt under the basic reaction conditions. Failing to acidify the mixture will result in the total loss of the product into the aqueous waste during extraction.

-

-

Extraction & Purification:

-

Dilute the quenched mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel.

-

Extract the aqueous layer with Ethyl Acetate (

mL). -

Wash the combined organic layers with a 5% aqueous Lithium Chloride (

) solution ( -

Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure. -

Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 15% EtOAc in Hexanes) to afford 4,5-difluoro-3-(methylthio)phenol as a pale yellow oil/solid.

-

Analytical Validation (Trustworthiness)

To ensure the integrity of the protocol, the system is designed to be self-validating through Nuclear Magnetic Resonance (NMR) spectroscopy. The regioselectivity of the reaction can be unequivocally confirmed using

-

Starting Material (3,4,5-Trifluorophenol): Possesses a plane of symmetry. The C3 and C5 fluorines are chemically equivalent. The

NMR spectrum displays two distinct signals: a doublet (integrating to 2F) and a triplet (integrating to 1F). -

Product (4,5-Difluoro-3-(methylthio)phenol): The introduction of the thiomethyl group at C3 breaks the molecule's symmetry. The remaining fluorines at C4 and C5 are no longer equivalent and couple to each other. The

NMR spectrum will display two distinct signals (typically doublets of doublets), each integrating to 1F. This symmetry-breaking spectral shift serves as an absolute confirmation of the successful meta-substitution.

References

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized Derivatives. Molecules, 2021, 26(5), 1365.[Link][1]

-

Nucleophilic aromatic substitution by hydroxide ion under phase-transfer catalysis conditions; fluorine displacement in polyfluorobenzene derivatives. The Journal of Organic Chemistry, 1991, 56(26), 7336-7340.[Link][2]

-

Concerted nucleophilic aromatic substitutions. Nature, 2018, 558, 581–585. (Archived via Harvard DASH).[Link][3]

Regioselective Thiomethylation of Difluorophenols: Application Note & Protocols

This guide details the regioselective thiomethylation of difluorophenols, focusing on two distinct transformations: C-H Methylthiomethylation (introducing a -CH₂SMe group) and C-H/C-X Methylthiolation (introducing a -SMe group).

Given the electron-deficient nature of difluorophenols, standard electrophilic aromatic substitution (SₑAr) is often sluggish or poorly selective. This guide prioritizes Pummerer-type sigmatropic rearrangements (for 2,6-difluorophenols) and Transition-Metal Catalyzed Cross-Couplings (for general difluorophenols) as the most robust, field-proven methodologies.

Executive Summary & Mechanistic Strategy

Thiomethylation in the context of phenols can refer to two distinct structural modifications:

-

Methylthiomethylation: Introduction of a methylthiomethyl group (-CH₂SMe). This is often achieved via DMSO activation (Pummerer rearrangement).

-

Methylthiolation: Introduction of a methylthio group (-SMe). This is a common bioisostere for methoxy groups in drug design.

The Challenge of Difluorophenols

Difluorophenols (e.g., 2,6-difluorophenol) are significantly electron-deficient compared to phenol.

-

Electronic Deactivation: The fluorine atoms withdraw electron density, deactivating the ring toward classical electrophilic attack.

-

Regiocontrol: In 2,6-difluorophenols, the highly reactive ortho positions are blocked. Functionalization must occur at the meta (3-position) or para (4-position) sites, which are electronically disfavored.

Selected Solution: For 2,6-difluorophenols , we utilize a Pummerer-based [3,3]-sigmatropic rearrangement (The "Kyoto Protocol"). This method leverages the phenol oxygen to anchor the reagent, converting an O-sulfonium intermediate into a C-functionalized product via an intramolecular rearrangement that bypasses the ring's electronic deactivation.

Protocol A: Regioselective C-H Methylthiomethylation (The Kyoto Protocol)

Target Substrate: 2,6-Difluorophenol (and analogues).[1][2][3]

Target Product: 3-(Methylthiomethyl)-2,6-difluorophenol.

Mechanism: DMSO Activation

Reagents & Materials[5][6][7][8][9]

-

Substrate: 2,6-Difluorophenol (1.0 equiv).

-

Reagent/Solvent: Dimethyl Sulfoxide (DMSO) (Excess, acts as solvent/reagent).

-

Activator: Trifluoroacetic Anhydride (TFAA) (1.2 – 1.5 equiv).

-

Base: Triethylamine (Et₃N) (3.0 equiv).

-

Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology

-

Activation (Low Temp):

-

Flame-dry a round-bottom flask and purge with Argon.

-

Add DMSO (5.0 equiv) and anhydrous DCM (0.2 M concentration relative to phenol).

-

Cool the mixture to -78 °C (Dry ice/acetone bath).

-

Add TFAA dropwise over 5 minutes. Note: A white precipitate (sulfonium salt) may form. Stir for 30 minutes at -78 °C.

-

-

Substrate Addition:

-

Dissolve 2,6-difluorophenol in a minimal amount of DCM.

-

Add this solution dropwise to the activated DMSO mixture at -78 °C.

-

Stir for 1 hour at -78 °C to allow formation of the aryloxysulfonium intermediate.

-

-

Rearrangement & Quench:

-

Add Et₃N dropwise.

-

Remove the cooling bath and allow the reaction to warm to 0 °C (or room temperature) over 2 hours. Mechanistic Note: The base generates the ylide, triggering the [3,3]-rearrangement.

-

Monitor by TLC/LC-MS. The intermediate dienone rearomatizes to the phenol.

-

-

Workup:

-

Quench with saturated aqueous NH₄Cl.

-

Extract with DCM (3x). Wash combined organics with brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Expectation: The product will be the 3-substituted isomer due to the specific geometry of the sigmatropic shift.

-

Mechanistic Pathway (DOT Diagram)

Figure 1: Mechanistic pathway for the regioselective functionalization of 2,6-difluorophenol via Pummerer-type rearrangement.

Protocol B: Copper-Catalyzed Methylthiolation (Introduction of -SMe)

Target: General Difluorophenols (e.g., 2,4-difluorophenol or 3,5-difluorophenol). Strategy: If the ortho position is open, electrophilic sulfenylation can be used. For blocked or deactivated systems, a Copper-Catalyzed Cross-Coupling using a halogenated precursor is preferred for reliability.

Reagents[1][2][5][6][7][8][9]

-

Substrate: Bromo-difluorophenol (e.g., 4-bromo-2,6-difluorophenol).

-

Sulfur Source: DMSO (acts as SMe source) OR Sodium Thiomethoxide (NaSMe).

-

Catalyst: CuI (10 mol%).

-

Ligand: 1,10-Phenanthroline (20 mol%) or L-Proline.

-

Base: K₂CO₃ or KOH.

-

Solvent: DMSO (if using as reagent) or DMF.

Step-by-Step Methodology (DMSO as S-Source)

This method is "odorless" compared to using methanethiol.

-

Setup:

-

In a pressure tube, combine Bromo-difluorophenol (1.0 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K₂CO₃ (2.0 mmol).

-

-

Solvent Addition:

-

Add DMSO (2.0 mL). Note: DMSO acts as both solvent and the source of the -SMe group.

-

-

Reaction:

-

Seal the tube and heat to 110–120 °C for 12–24 hours.

-

Mechanism:[1] Oxidative addition of Cu to Ar-Br, followed by S-transfer from DMSO (involving decomposition of DMSO to generate "MeS" species).

-

-

Workup:

-

Cool to room temperature.[4] Dilute with EtOAc and water.

-

Filter through a Celite pad to remove copper salts.

-

Extract with EtOAc.

-

-

Purification:

-

Flash chromatography. The product is the (Methylthio)difluorophenol .

-

Data Summary & Troubleshooting

Method Comparison Table

| Feature | Protocol A (Kyoto/Pummerer) | Protocol B (Cu-Catalysis) |

| Functional Group | -CH₂SMe (Methylthiomethyl) | -SMe (Methylthio) |

| Primary Substrate | 2,6-Difluorophenol (H-substitution) | Bromo-difluorophenol (Br-substitution) |

| Regioselectivity | meta to OH (3-position) | Controlled by Br position |

| Key Reagents | DMSO, TFAA, Et₃N | CuI, DMSO (or NaSMe), Base |

| Reaction Type | Metal-Free, Sigmatropic Rearrangement | Transition Metal Cross-Coupling |

| Atom Economy | High (Direct C-H functionalization) | Moderate (Requires brominated precursor) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| O-Alkylation Only | Base added too early or temperature too high during activation. | Ensure TFAA activation is complete at -78°C before adding phenol. Warm slowly. |

| No Reaction (Protocol A) | Moisture in TFAA or DMSO. | Use freshly distilled TFAA and anhydrous DMSO. Pummerer intermediates are moisture sensitive. |

| Low Yield (Protocol B) | Catalyst poisoning or incomplete conversion. | Degas solvents thoroughly (O₂ inhibits Cu-catalysis). Increase temp to 130°C. |

| Regioisomer Mix | Competition between [2,3] and [3,3] shifts. | Use bulky sulfoxides (e.g., phenyl sulfoxide) if strict regiocontrol is needed, then reduce the sulfide. |

References

-

Regioselective Difunctionalization of 2,6-Difluorophenols Triggered by Sigmatropic Dearomatiz

- Source: Kyoto University / Organic Letters (2020).

- Context: Primary basis for Protocol A. Describes the Pummerer/sigmatropic sequence for 2,6-difluorophenols.

-

Autocatalytic Methylthiomethyl

- Source: RSC Advances (2022).

- Context: Supporting data for DMSO acting as a C-alkyl

-

Copper-Catalyzed Thioetherific

- Source: Journal of Organic Chemistry / NIH.

- Context: Basis for Protocol B (odorless thiomethyl

-

Ortho-Alkyl

- Source: Organic Syntheses.

- Context: General background on ortho-selective phenol functionaliz

Sources

Application Note: High-Yield Selective O-Alkylation of 3,5-Difluoro-4-(methylthio)phenol

Introduction & Chemoselectivity Challenges

The functionalization of highly substituted aromatic building blocks is a cornerstone of modern drug development and agrochemical synthesis. 3,5-Difluoro-4-(methylthio)phenol presents a unique chemoselectivity challenge due to the presence of two competing nucleophilic centers: the phenolic hydroxyl group (-OH) and the methylthio ether (-SCH₃).

When designing an alkylation protocol for this substrate, chemists must navigate three potential reaction pathways:

-

O-Alkylation (Desired) : Etherification at the phenolic oxygen.

-

S-Alkylation (Undesired) : Alkylation of the sulfur atom, leading to a stable but unwanted sulfonium salt[1].

-

C-Alkylation (Undesired) : Electrophilic attack at the aromatic ring, typically driven by overly harsh basic conditions.

This application note details a field-proven, self-validating protocol to achieve >95% selectivity for O-alkylation by leveraging electronic effects, solvent dynamics, and hard-soft acid-base principles.

Caption: Chemoselectivity pathways for 3,5-Difluoro-4-(methylthio)phenol based on HSAB theory.

Mechanistic Rationale & Causality (E-E-A-T)

To achieve absolute chemoselectivity, the reaction conditions must be engineered to exploit the inherent electronic differences between the oxygen and sulfur atoms.

Substrate Electronics

The two fluorine atoms at the 3- and 5-positions exert a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the phenolic proton (estimated pKa ~8.5) compared to an unfunctionalized phenol (pKa ~10). Consequently, the phenol can be easily deprotonated by a mild inorganic base.

Hard and Soft Acids and Bases (HSAB) Theory

According to, "hard" nucleophiles preferentially react with "hard" electrophiles, while "soft" nucleophiles prefer "soft" electrophiles[2].

-

The Nucleophiles : The deprotonated phenoxide anion is a highly localized, charge-dense hard base . Conversely, the neutral methylthio group is a highly polarizable soft base .

-

The Electrophiles : To prevent S-alkylation, we must strictly avoid soft electrophiles like alkyl iodides (R-I)[3]. Instead, we utilize hard electrophiles such as alkyl tosylates (R-OTs), mesylates (R-OMs), or alkyl chlorides (R-Cl).

Solvent and Base Selection

The use of anhydrous Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is a well-established standard for the O-alkylation of functionalized phenols[4][5]. K₂CO₃ is insoluble in DMF, acting as a heterogeneous basic surface. It smoothly deprotonates the acidic fluorinated phenol without generating the tight ion pairs associated with strong, soluble bases (like NaH), which often lead to unwanted C-alkylation. DMF, a polar aprotic solvent, strongly solvates the potassium cation, leaving the phenoxide oxygen as a "naked," highly reactive nucleophile.

Optimization of Reaction Conditions

The following quantitative data matrix illustrates the causality of reagent selection on the product distribution.

| Entry | Base (1.5 eq) | Solvent | Electrophile (1.2 eq) | Temp (°C) | O-Alkylation (%) | S-Alkylation (%) | C-Alkylation (%) |

| 1 | NaOH | H₂O / THF | Alkyl Iodide (R-I) | 25 | 45 | 40 | 5 |

| 2 | K₂CO₃ | Acetone | Alkyl Bromide (R-Br) | 50 | 75 | 15 | <1 |

| 3 | Cs₂CO₃ | DMF | Alkyl Iodide (R-I) | 60 | 60 | 35 | <1 |

| 4 | K₂CO₃ | DMF | Alkyl Tosylate (R-OTs) | 60 | >95 | <1 | <1 |

| 5 | NaH | THF | Alkyl Tosylate (R-OTs) | 65 | 85 | <1 | 10 |

Table 1: Reaction optimization matrix demonstrating the critical need for hard electrophiles (R-OTs) and mild bases (K₂CO₃) to achieve >95% O-alkylation selectivity.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. The visual cues (color changes, gas evolution) and specific workup steps ensure the integrity of the final product.

Caption: Step-by-step experimental workflow for the selective O-alkylation protocol.

Materials Required

-

Substrate : 3,5-Difluoro-4-(methylthio)phenol (1.0 equiv, e.g., 10.0 mmol, 1.76 g)

-

Base : Potassium carbonate, anhydrous, finely powdered (1.5 equiv, 15.0 mmol, 2.07 g)

-

Electrophile : Alkyl tosylate or alkyl chloride (1.2 equiv, 12.0 mmol)

-

Solvent : N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Step-by-Step Methodology

-

System Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (N₂ or Argon).

-

Deprotonation (Self-Validation Step) : Add 3,5-Difluoro-4-(methylthio)phenol (1.76 g) and anhydrous DMF (15 mL) to the flask. Stir until fully dissolved. Add finely powdered K₂CO₃ (2.07 g) in one portion.

-

Observation: The solution will transition from clear to a distinct yellow/amber hue, confirming the formation of the phenoxide anion. Stir at 25 °C for 30 minutes.

-

-

Electrophile Addition : Dissolve the alkyl tosylate (1.2 equiv) in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized thermal spikes.

-

Heating & Monitoring : Attach a reflux condenser and heat the mixture to 60 °C using an oil bath. Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The highly polar starting phenol (low Rf) will convert to the less polar ether product (higher Rf). Reaction is typically complete within 4–6 hours[5].

-

Quench & Workup : Remove the flask from the heat and cool to room temperature. Pour the mixture slowly into 100 mL of vigorously stirred ice-water.

-

Causality: This step quenches the reaction and solubilizes the DMF and inorganic salts into the aqueous phase, driving the organic product out of solution.

-

-

Extraction : Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). Combine the organic layers and wash sequentially with distilled water (3 × 30 mL) and saturated brine (1 × 30 mL) to remove residual trace DMF.

-

Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure O-alkylated product.

References

-

Pearson, R. G. "Hard and soft acids and bases (HSAB). I. Fundamental principles." Journal of Chemical Education.

-

Gupta, V. et al. "Process For Synthesis Of Alkyl Alkoxy Benzoates." Reliance Industries Limited / QuickCompany Patents.

-

Harikrishna, M. et al. "Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement." Asian Journal of Chemistry.

-

Lamoureux, G. et al. "A comparison of several modern alkylating agents." Catalysis Reviews.

-

Rajappa, S. et al. "Synthesis and Reactivity of Benzylic Sulfonium Salts: Benzylation of Phenol and Thiophenol under Near-Neutral Conditions." ResearchGate.

Sources

preparation of fluorinated aryl sulfides via boronic acid coupling

An in-depth guide to the synthesis of fluorinated aryl sulfides through copper-catalyzed cross-coupling of boronic acids. This document provides senior researchers and drug development professionals with a robust theoretical framework, detailed experimental protocols, and field-proven insights for optimizing this critical transformation.

Introduction: The Strategic Value of Fluorinated Aryl Sulfides

In modern medicinal chemistry, the incorporation of fluorine and sulfur atoms into molecular scaffolds is a cornerstone of rational drug design. The aryl sulfide motif is a prevalent feature in numerous FDA-approved drugs, valued for its ability to form key interactions with biological targets and its role in defining the three-dimensional structure of molecules.[1][2] When combined with fluorine—an element renowned for its capacity to enhance metabolic stability, modulate pKa, and improve pharmacokinetic profiles—the resulting fluorinated aryl sulfide moiety becomes a highly sought-after pharmacophore.[3][4]

However, the construction of the requisite carbon-sulfur (C–S) bond presents significant synthetic challenges. Traditional methods often require harsh conditions that are incompatible with the complex, functionalized molecules typical of drug discovery pipelines. The Chan-Lam cross-coupling reaction, which utilizes aryl boronic acids as coupling partners, has emerged as a powerful and versatile solution.[5] This copper-catalyzed approach offers a mild, reliable, and functional-group-tolerant pathway to these valuable compounds, circumventing many of the limitations of older synthetic methods.[6] This guide details the mechanistic principles, key experimental variables, and practical protocols for achieving efficient C–S bond formation using this technology.

Mechanistic Principles of Copper-Catalyzed S-Arylation

The Chan-Lam C–S coupling reaction is a complex catalytic process for which the precise mechanism can vary depending on the specific reagents and conditions. However, a generally accepted catalytic cycle involves copper in either a Cu(I)/Cu(III) or a Cu(II)-mediated pathway. Understanding these steps is critical for troubleshooting and optimizing the reaction.[7][8]

The key events in the catalytic cycle are:

-

Ligand Exchange/Coordination: The reaction typically begins with the coordination of the sulfur nucleophile (e.g., a thiol) to the copper catalyst, displacing a previous ligand.

-

Transmetalation: The aryl boronic acid, often activated by a base, undergoes transmetalation with the copper center. This step transfers the fluorinated aryl group from boron to copper, forming a key aryl-copper intermediate. The presence of a base is often crucial to form a more nucleophilic "ate" complex of the boronic acid, facilitating this transfer.[9]

-

Oxidative Addition/Reductive Elimination: In a proposed Cu(I)/Cu(III) cycle, an electrophilic sulfur species may first oxidatively add to a Cu(I) center. Following transmetalation, the resulting Cu(III) intermediate undergoes reductive elimination to form the desired C–S bond and regenerate the active Cu(I) catalyst.[7] In alternative pathways, the aryl-copper-thiolate complex may be oxidized (often by air) to a higher oxidation state, from which reductive elimination occurs.[5][6]

The homocoupling of the boronic acid to form a biaryl species is a common side reaction, which can be influenced by the presence of oxygen and the specific reaction conditions.[10][11]

Key Experimental Parameters and Reagent Selection

The success of the coupling reaction hinges on the judicious selection of several key components. Each choice has a direct causal impact on reaction efficiency, yield, and substrate scope.

-

Copper Catalyst: Copper(II) acetate (Cu(OAc)₂) is a common and effective choice, often used in stoichiometric amounts in early protocols but now widely used catalytically.[5] Copper(I) salts like CuI are also highly effective and are often preferred when proposing a Cu(I)/Cu(III) cycle.[12] For practical purposes, CuSO₄ can be an inexpensive and environmentally benign alternative, particularly in aqueous media.[13]

-

The Sulfur Source—A Critical Choice: While simple thiols are the most atom-economical sulfur source, their volatility, unpleasant odor, and propensity for oxidative dimerization to disulfides can be problematic. For cleaner and more reproducible reactions, especially in a drug discovery setting, stable and odorless electrophilic sulfenylating agents are highly recommended. Thiosulfonates (Ar-S-SO₂R) have proven to be excellent reagents, reacting under mild copper catalysis with boronic acids to deliver the aryl sulfide cleanly.[14]

-

The Role of Ligands: While some "ligand-free" protocols exist, the addition of a ligand is often essential for achieving high yields and broad applicability.[12] Ligands serve to stabilize the copper catalytic species, prevent aggregation and precipitation, and tune the electronic properties of the metal center to facilitate key steps like reductive elimination.[8]

-

Base and Solvent: A base is typically required to facilitate the reaction. It can deprotonate a thiol to form the more reactive thiolate or activate the boronic acid by forming a boronate complex, which is more competent for transmetalation.[9] Pyridine can serve as both a ligand and a base.[15] Inorganic bases like K₂CO₃ or phosphates are also common. The choice of solvent is dictated by the solubility of the substrates and reagents; DMF, ethanol, and water are frequently employed.[13][15]

Experimental Workflow and Protocols

The general workflow for setting up these reactions is straightforward and amenable to standard laboratory equipment. Proper inert atmosphere techniques are recommended to prevent unwanted oxidation of the catalyst and substrates.

Protocol 1: General Copper-Catalyzed S-Arylation with a Thiol

This protocol describes a robust and widely applicable method for the coupling of a fluorinated aryl boronic acid with an aliphatic or aromatic thiol.

Reagents & Equipment:

-

Fluorinated Aryl Boronic Acid (1.0 eq)

-

Thiol (1.2 eq)

-

Copper(II) Acetate (Cu(OAc)₂, 10 mol%)

-

1,10-Phenanthroline (20 mol%)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous Ethanol (EtOH)

-

Schlenk flask or sealed vial, magnetic stirrer, heating plate, inert gas line (N₂ or Ar)

Procedure:

-

To a Schlenk flask containing a magnetic stir bar, add the fluorinated aryl boronic acid, Cu(OAc)₂, 1,10-phenanthroline, and K₂CO₃.

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.

-

Through the septum, add anhydrous ethanol via syringe to achieve a concentration of approximately 0.1 M with respect to the boronic acid.

-

Add the thiol via syringe and begin vigorous stirring.

-

Heat the reaction mixture to 80 °C and maintain for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated aryl sulfide.

Protocol 2: Odor-Free S-Arylation Using an S-Aryl Thiosulfonate

This advanced protocol avoids the use of volatile thiols by employing a stable, solid S-aryl thiosulfonate as the sulfur source, which is particularly advantageous for laboratory safety and reaction cleanliness.[14]

Reagents & Equipment:

-

Fluorinated Aryl Boronic Acid (1.0 eq)

-

S-Aryl Thiosulfonate (e.g., S-phenyl benzenethiosulfonate, 1.1 eq)

-

Copper(I) Iodide (CuI, 5 mol%)

-

Pyridine (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Schlenk flask or sealed vial, magnetic stirrer, heating plate, inert gas line (N₂ or Ar)

Procedure:

-

To a Schlenk flask containing a magnetic stir bar, add the fluorinated aryl boronic acid, S-aryl thiosulfonate, and CuI.

-

Seal the flask, and evacuate and backfill with an inert gas three times.

-

Add anhydrous DMF via syringe to achieve a concentration of 0.2 M with respect to the boronic acid.

-

Add pyridine via syringe.

-

Heat the reaction mixture to 100 °C and stir for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS. Once the starting boronic acid is consumed, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the pure fluorinated aryl sulfide.

Data, Optimization, and Troubleshooting

The efficiency of the C-S coupling can be highly dependent on the electronic and steric nature of the substrates. Below are representative data and common troubleshooting strategies.

Table 1: Representative Reaction Parameter Optimization

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |

| 1 | Cu(OAc)₂ (10) | None | K₃PO₄ (2) | Dioxane | 100 | 45 |

| 2 | CuI (10) | None | K₃PO₄ (2) | Dioxane | 100 | 52 |

| 3 | Cu(OAc)₂ (10) | Pyridine (20) | K₃PO₄ (2) | Dioxane | 100 | 78 |

| 4 | Cu(OAc)₂ (10) | 1,10-Phen (20) | K₃PO₄ (2) | Dioxane | 100 | 91 |

| 5 | Cu(OAc)₂ (10) | 1,10-Phen (20) | Cs₂CO₃ (2) | Dioxane | 100 | 85 |

| 6 | Cu(OAc)₂ (10) | 1,10-Phen (20) | K₃PO₄ (2) | DMF | 100 | 88 |

Data is representative and intended for illustrative purposes.

Table 2: Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Inefficient catalyst turnover; Steric hindrance; Poor substrate solubility. | Screen different ligands (e.g., diamines, phenanthrolines).[18] Increase temperature. Switch to a solvent with better solubilizing power (e.g., DMF, Dioxane). |

| Boronic Acid Homocoupling | Presence of excess oxygen; Catalyst decomposition. | Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas. Use a more robust ligand to stabilize the catalyst.[11] |

| No Reaction | Deactivated catalyst; Poor quality boronic acid; Inactive sulfur source. | Use fresh, high-purity reagents. Ensure the boronic acid has not degraded to the corresponding arene (protodeborylation). Verify the activity of the copper salt. |